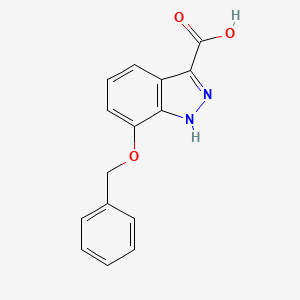

7-Benzyloxy-1H-indazole-3-carboxylic acid

Übersicht

Beschreibung

7-Benzyloxy-1H-indazole-3-carboxylic acid is a chemical compound with the molecular formula C15H12N2O3 and a molecular weight of 268.27 g/mol . This compound is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry . Indazole derivatives are particularly valued for their potential as kinase inhibitors, making them significant in the development of therapeutic agents .

Wirkmechanismus

Target of Action

The primary targets of 7-Benzyloxy-1H-indazole-3-carboxylic acid are CHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell cycle regulation and response to DNA damage .

Mode of Action

This compound acts by inhibiting, regulating, and/or modulating the activity of its target kinases . This interaction leads to changes in the cell cycle and DNA damage response, potentially affecting the growth and survival of cells .

Biochemical Pathways

The compound’s action on CHK1, CHK2, and SGK kinases affects the cell cycle regulation and DNA damage response pathways . The downstream effects of these pathway alterations can include changes in cell growth, survival, and response to stress .

Result of Action

The molecular and cellular effects of this compound’s action include changes in cell growth and survival , potentially leading to the treatment of diseases such as cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions . For instance, the compound has a predicted boiling point of 544.7±35.0 °C and should be stored at 2-8°C .

Vorbereitungsmethoden

The synthesis of 7-Benzyloxy-1H-indazole-3-carboxylic acid involves several steps, typically starting with the formation of the indazole core. One common method includes the nitrosation of indoles in a slightly acidic environment, which allows the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes . These intermediates can then be further functionalized to introduce the benzyloxy group at the 7-position and the carboxylic acid group at the 3-position.

Industrial production methods often involve the use of transition metal-catalyzed reactions, such as palladium or copper-catalyzed cyanation of 3-halogenated indazoles followed by reduction . These methods are optimized for high yield and purity, making them suitable for large-scale production.

Analyse Chemischer Reaktionen

7-Benzyloxy-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or amines.

Substitution: Electrophilic substitution reactions are common, where the benzyloxy group can be replaced with other functional groups.

Common reagents used in these reactions include RANEY® nickel for reductions, and various oxidizing agents like potassium permanganate for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

7-Benzyloxy-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

7-Benzyloxy-1H-indazole-3-carboxylic acid can be compared to other indazole derivatives, such as:

1H-indazole-3-carboxaldehyde: A key intermediate in the synthesis of various indazole derivatives.

2H-indazole: Known for its anti-inflammatory and antimicrobial properties.

3-substituted indazoles: These compounds are often used as kinase inhibitors and have shown promise in medicinal chemistry.

The uniqueness of this compound lies in its specific functional groups, which provide distinct chemical reactivity and biological activity compared to other indazole derivatives .

Biologische Aktivität

7-Benzyloxy-1H-indazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name: this compound

- Molecular Formula: C16H14N2O3

- Molecular Weight: 286.29 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It has been shown to modulate the activity of specific enzymes and receptors, which can lead to various pharmacological effects. The compound's benzyloxy group enhances its lipophilicity, facilitating better membrane penetration and receptor binding.

Biological Activity Overview

Recent studies have highlighted several key areas of biological activity for this compound:

- Anti-inflammatory Properties

- Antitumor Activity

- Neuroprotective Effects

Table 1: Summary of Biological Activities

Case Study: Antitumor Activity

In a study conducted on various cancer cell lines, including human embryonic kidney (HEK293) and mouse skin melanoma (B16-F10), it was found that certain derivatives of this compound exhibited dose-dependent cytotoxicity. The Cd-based coordination polymer derived from the compound showed significant toxicity towards B16-F10 cells, suggesting a potential pathway for targeted cancer therapy .

Case Study: Anti-inflammatory Mechanism

Another investigation into the anti-inflammatory properties revealed that the compound significantly inhibited the heat coagulation of serum proteins in vitro. This effect was compared to indomethacin, a well-known anti-inflammatory drug, demonstrating a lower lethal dose (LD) and reduced gastrointestinal side effects, making it a promising candidate for further development in treating inflammatory conditions .

Eigenschaften

IUPAC Name |

7-phenylmethoxy-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3/c18-15(19)14-11-7-4-8-12(13(11)16-17-14)20-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVAAEXVMARVQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC3=C2NN=C3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90614418 | |

| Record name | 7-(Benzyloxy)-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90614418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177941-17-2 | |

| Record name | 7-(Phenylmethoxy)-1H-indazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=177941-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(Benzyloxy)-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90614418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.